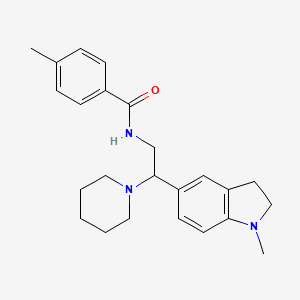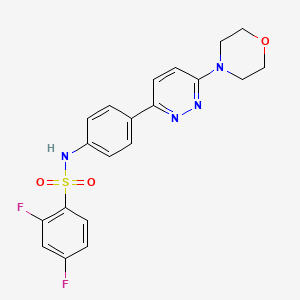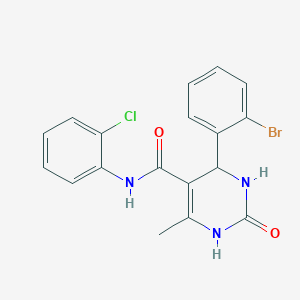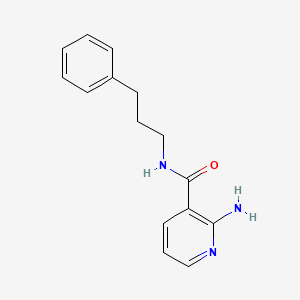
4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide, also known as MMPI, is a chemical compound that has been extensively studied for its potential use in scientific research. MMPI is a selective inhibitor of the enzyme matrix metalloproteinase (MMP), which is involved in the breakdown of extracellular matrix proteins.
科学的研究の応用
Anti-acetylcholinesterase Activity
Piperidine derivatives, including those structurally similar to the specified compound, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This class of compounds shows promise in the treatment of conditions like Alzheimer's disease by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine, thereby increasing acetylcholine levels and improving cognitive function. For instance, a study demonstrated the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, with some showing potent AChE inhibition, suggesting potential as antidementia agents (Sugimoto et al., 1990).
Metabolic Studies
Research on compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) sheds light on the metabolism of substances within this chemical class, specifically in the context of treating insomnia. The study details the metabolic pathways and the elimination profile of the compound, contributing to the understanding of how similar compounds are processed in the body (Renzulli et al., 2011).
Antipsychotic Profile Modifications
Further research has focused on modifying the structure of piperidine and isoindolinone derivatives to explore their antipsychotic potential. These studies aim to optimize the therapeutic profile of such compounds, reducing side effects and improving efficacy against symptoms of schizophrenia and related disorders. Adjustments in the linking bridge between phthalimide and isoindolinone moieties have been investigated for their effects on dopamine D2 and serotonin 5-HT1a and 5-HT2 receptor activity, with specific bridge lengths enhancing biological activity (Norman et al., 1996).
Antimicrobial Activities
Synthesis and evaluation of new 1,2,4-triazole derivatives, including those with modifications to piperidine structures, have been explored for their antimicrobial properties. These studies aim to develop new therapeutic agents capable of combating bacterial infections, with some compounds displaying promising activity against various microorganisms (Bektaş et al., 2010).
Electrochemical and Thermodynamic Studies
Benzimidazole derivatives with piperazine substituents have been studied for their corrosion inhibition properties on steel in acidic environments. These investigations provide insights into the application of similar compounds in protecting industrial materials from corrosion, highlighting their potential utility beyond pharmacological applications (Yadav et al., 2016).
特性
IUPAC Name |
4-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-18-6-8-19(9-7-18)24(28)25-17-23(27-13-4-3-5-14-27)20-10-11-22-21(16-20)12-15-26(22)2/h6-11,16,23H,3-5,12-15,17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRVLIUJGFVNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2665066.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2665068.png)
![6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol](/img/structure/B2665069.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2665071.png)

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2665074.png)

![3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2665079.png)
![N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2665080.png)

![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2665084.png)

